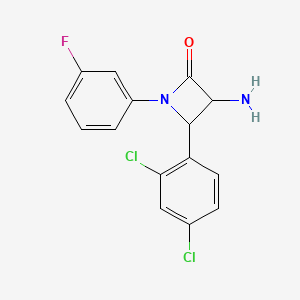

3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one

Description

3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a β-lactam derivative belonging to the azetidin-2-one class. The molecule features a 2,4-dichlorophenyl group at position 4, a 3-fluorophenyl group at position 1, and an amino substituent at position 3 of the azetidinone ring. These substituents likely confer distinct electronic and steric properties, influencing reactivity, biological activity, and physicochemical characteristics such as lipophilicity and solubility .

Properties

Molecular Formula |

C15H11Cl2FN2O |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

3-amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C15H11Cl2FN2O/c16-8-4-5-11(12(17)6-8)14-13(19)15(21)20(14)10-3-1-2-9(18)7-10/h1-7,13-14H,19H2 |

InChI Key |

ARNLBCJANCBNPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The dichlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the azetidinone ring to form amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and reduced azetidinones.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key molecular parameters of the target compound with analogs from the evidence:

*Estimated based on analogs.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl and 3-fluorophenyl groups in the target compound enhance electrophilicity of the β-lactam ring compared to analogs with methoxy or methyl groups. This may increase reactivity toward nucleophilic agents (e.g., bacterial transpeptidases) .

- Steric Effects : Bulky aryl groups at positions 1 and 4 may restrict conformational flexibility, impacting binding to biological targets .

Spectral Characterization

- IR Spectroscopy: The amino group (NH₂) is expected to show stretches at ~3200–3400 cm⁻¹. The β-lactam C=O stretch typically appears at ~1680–1720 cm⁻¹, influenced by substituents (e.g., electron-withdrawing groups shift to higher frequencies) .

- ¹³C NMR : Aryl carbons adjacent to chlorine or fluorine substituents resonate downfield (e.g., 134–148 ppm for dichlorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.